N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxinylmethyl group at the 1-position and a 1H-1,2,4-triazole-5-carboxamide moiety at the 4-position. The synthesis likely involves coupling a pyrazole-4-amine intermediate with a 1,2,4-triazole-5-carboxylic acid derivative using carbodiimide-based reagents (e.g., EDCI/HOBt), as seen in analogous protocols .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c22-15(14-16-9-17-20-14)19-10-5-18-21(6-10)7-11-8-23-12-3-1-2-4-13(12)24-11/h1-6,9,11H,7-8H2,(H,19,22)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZJGSPEJIJEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a triazole moiety, both of which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 296.33 g/mol.
Antiparasitic Activity
Research has indicated that derivatives of pyrazoles, including those similar to this compound, exhibit significant antiparasitic properties. For instance, studies have shown low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum . These findings suggest that the compound may be effective in treating parasitic infections.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have revealed that certain pyrazole derivatives can exhibit cytotoxic effects on human fibroblast cell lines (e.g., MRC-5). Notably, some compounds demonstrated significant cytotoxicity at concentrations comparable to those used in high-throughput screening assays . This raises important considerations regarding the therapeutic window and potential side effects when developing drugs based on this scaffold.
The biological activity of this compound may involve multiple mechanisms:
Inhibition of Enzymatic Activity : Pyrazole and triazole derivatives are known to inhibit various enzymes involved in cellular processes. For example, some compounds have been identified as inhibitors of histone demethylases and acetylcholinesterase .
Modulation of Immune Responses : Compounds with similar structures have been reported to act as antagonists of Toll-like receptors (TLRs), which play a critical role in the innate immune response . This suggests that the compound may also have immunomodulatory effects.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on 1,3-Diarylpyrazoles : A series of 1,3-diarylpyrazoles were synthesized and tested for their antiparasitic activities. Compounds displayed low micromolar potencies against several protozoan species while maintaining low cytotoxicity against human cells .
- Molecular Docking Studies : Molecular docking studies have indicated that derivatives containing the pyrazole core can effectively bind to targets involved in cancer progression and parasitic infections. This suggests a promising avenue for drug development focusing on these structural motifs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Carboxamides with Aryl Substituents
- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- Key Features: Dual phenyl groups at pyrazole 1- and 1'-positions, chloro and cyano substituents.
- Comparison: The target compound replaces the phenyl groups with a dihydrobenzodioxine and a triazole, enhancing steric bulk and hydrogen-bonding capacity.
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide ():
- Structure: Similar dihydrobenzodioxine-carboxamide but linked to a pyrazole via a methoxybenzyl group.
Triazole-Containing Analogues
Ethyl 1-Aryl-5-(1,2,3-Triazol-1-yl)pyrazole-4-carboxylates ():
- Structure: 1,2,3-Triazole linked to pyrazole via an ester group.
- Comparison: The target compound’s 1,2,4-triazole (vs. Carboxamide (vs. ester) enhances hydrolytic stability and bioavailability .
Antibacterial Pyrazole Derivatives ()
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide:
- Structure: Sulfonamide and dichlorobenzyl substituents.
- Comparison:
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of the dihydrobenzo[d]ioxine moiety with a pyrazole intermediate under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2 : Carboxamide coupling via activating agents like EDCI/HOBt for triazole ring formation .
- Optimization : Use controlled temperatures (0–5°C for sensitive steps) and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to improve yields (>70%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C): Assign peaks for pyrazole (δ 7.8–8.2 ppm), triazole (δ 8.5–9.0 ppm), and dihydrobenzo[d]ioxine protons (δ 4.2–4.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₇N₅O₃: 400.1352) .
- XRD : Resolve crystal packing and hydrogen-bonding patterns in the solid state .
Q. How can researchers design initial biological activity screens for this compound?
- Approach :
- In vitro assays : Test kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Pre-screen in DMSO/PBS mixtures to ensure bioavailability .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole-dihydrobenzo[d]ioxine scaffold?
- Methodology :
- Analog synthesis : Replace the pyrazole methyl group with halogens (e.g., Cl, F) or bulky substituents to assess steric effects .
- Bioisosteric replacement : Substitute the triazole ring with oxadiazole or thiadiazole to modulate electronic properties .
- Data analysis : Correlate logP values (calculated via ChemAxon) with cytotoxicity to optimize lipophilicity .
Q. How can computational modeling resolve conflicting data on this compound’s mechanism of action?
- Protocol :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1) and validate with experimental IC₅₀ values .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- QSAR models : Train datasets with MOE descriptors to identify critical substituents for activity .
Q. What experimental approaches address inconsistencies in reported biological activity across studies?
- Solutions :
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and control compounds .
- Metabolic stability : Pre-treat compounds with liver microsomes (human/rat) to account for degradation .
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if MTT results are ambiguous .
Q. How do pH and temperature affect the stability of this compound during long-term storage?
- Findings :
- Stability : Degrades <5% over 6 months at -20°C in anhydrous DMSO. Avoid aqueous buffers (pH >7) due to carboxamide hydrolysis .
- Analysis : Monitor via HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase .
Q. What methodologies identify synergistic combinations with existing therapeutics?
- Design :
- Combinatorial screens : Test with cisplatin or paclitaxel in 3D tumor spheroids using synergy scores (e.g., Chou-Talalay method) .
- Transcriptomics : Profile gene expression (RNA-seq) post-treatment to uncover pathways affected by combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
